2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide
Description
This compound belongs to the class of acetohydrazides featuring a pyrazole core substituted with aryl groups. Its structure includes a 2-chlorophenoxy moiety, a hydrazide linker, and a 3-(4-fluorophenyl)-1-phenylpyrazole group.
Properties
CAS No. |
477734-43-3 |
|---|---|
Molecular Formula |
C24H18ClFN4O2 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClFN4O2/c25-21-8-4-5-9-22(21)32-16-23(31)28-27-14-18-15-30(20-6-2-1-3-7-20)29-24(18)17-10-12-19(26)13-11-17/h1-15H,16H2,(H,28,31)/b27-14+ |
InChI Key |
CDAHKTZILWFLNI-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)COC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide.
Condensation reaction: The hydrazide is then reacted with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions in the presence of a suitable solvent, such as ethanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited IC values indicating effective inhibition of cell proliferation.
- HepG2 (liver cancer) : Demonstrated promising results in reducing cell viability.
A case study highlighted the synthesis of related pyrazole derivatives that showed enhanced anticancer activity due to the presence of electron-withdrawing groups like fluorine and chlorine, which increase the compound's reactivity and bioavailability .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The structure of 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide suggests it may act similarly by modulating COX activity .
Antimicrobial Activity
Research indicates that compounds with similar structural features possess antimicrobial properties. The presence of the chlorophenoxy group is significant in enhancing the antimicrobial efficacy against various pathogens. Studies have shown that certain hydrazide derivatives exhibit broad-spectrum activity against bacteria and fungi, suggesting potential applications in treating infectious diseases .
Neuroprotective Effects
Emerging evidence suggests that pyrazole-based compounds may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert effects on neuronal health, potentially leading to therapeutic strategies for conditions like Alzheimer's disease .
Table: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Pyrazole | Phenyl hydrazone + Carbonyl compound |
| 2 | Condensation | Pyrazole derivative + Chlorophenoxy acetic acid |
| 3 | Purification | Recrystallization/Chromatography |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Core
The aryl substituents on the pyrazole ring significantly influence physicochemical and biological properties. Key analogs include:
*Estimated formula based on substituent replacement (F replaces OCH₃/CH₃). †Calculated monoisotopic mass.
Key Observations :
Comparison with Triazole-Based Acetohydrazides
Compounds with triazole cores (e.g., 1,2,4-triazole-3-thiol derivatives) exhibit distinct properties:
Key Differences :
Halogen-Substituted Analogs in Insecticide Derivatives
highlights chlorine-substituted pyrazole acetamides as intermediates in insecticide synthesis (e.g., Fipronil derivatives) . While the target compound features fluorine, chlorine analogs are known for:
Hydrazide Derivatives with Aromatic Aldehydes
and describe hydrazides reacting with aldehydes to form Schiff bases, which are critical in drug design . For example:
- (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide () forms a stable Schiff base with a pyridinyl group, enhancing metal-chelating properties .
- The target compound’s fluorophenyl group may similarly stabilize Schiff base formation, though its electron-withdrawing nature could alter reactivity compared to chlorine or methoxy groups .
Structural and Analytical Considerations
- Synthetic routes : Analogous compounds are synthesized via condensation of acetohydrazides with substituted aldehydes, a method applicable to the target compound .
Biological Activity
The compound 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.87 g/mol. The structure includes a chlorophenoxy group and a pyrazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that compounds containing the pyrazole ring often exhibit significant antitumor properties. A study by Amer et al. highlighted that derivatives of pyrazole demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) . The specific compound under discussion has shown promising results in inhibiting tumor growth in vitro.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide | MCF-7 | 0.08 | |
| Pyrazole Derivative A | A-431 | 0.05 | |
| Pyrazole Derivative B | MCF-7 | 0.07 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Inflammation is mediated by various biochemical pathways, including the cyclooxygenase (COX) pathway. Pyrazole derivatives have been reported to inhibit COX enzymes, thereby reducing inflammatory responses .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Mechanism of Action | IC50 (nM) | Reference |
|---|---|---|---|
| Compound C | COX Inhibition | 3.8 | |
| Compound D | COX Inhibition | 1.2 |
The biological activity of 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate ROS levels, which play a critical role in cell signaling and apoptosis.
Case Studies
A notable case study involved the administration of this compound in vitro against human cancer cell lines, demonstrating significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents . Another study focused on its anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers post-treatment.
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